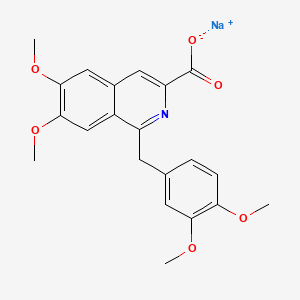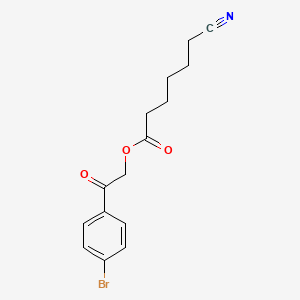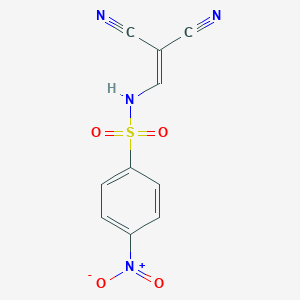
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a 2,2-dicyanoethenyl moiety and a nitro group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- typically involves the condensation of malononitrile with the corresponding benzenesulfonamide derivatives and triethyl orthoformate in butan-2-ol as the solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H and 13C NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- involves its interaction with specific molecular targets. For example, its inhibitory effect on carbonic anhydrase is due to the binding of the sulfonamide group to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate . Similarly, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: These compounds share a similar core structure but differ in the substituents attached to the benzenesulfonamide group.
Pyrazoline Derivatives: These compounds also exhibit significant biological activities and are used in various applications.
Uniqueness
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- is unique due to the presence of both the dicyanoethenyl and nitro groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its broad-spectrum biological activities make it a valuable compound for research and development.
Propriétés
Numéro CAS |
62608-68-8 |
|---|---|
Formule moléculaire |
C10H6N4O4S |
Poids moléculaire |
278.25 g/mol |
Nom IUPAC |
N-(2,2-dicyanoethenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H6N4O4S/c11-5-8(6-12)7-13-19(17,18)10-3-1-9(2-4-10)14(15)16/h1-4,7,13H |
Clé InChI |
SQYZCYLCLMFYHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
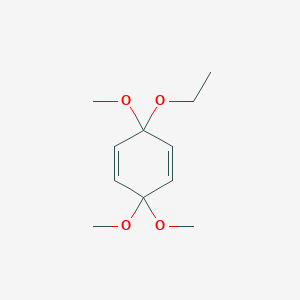
![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
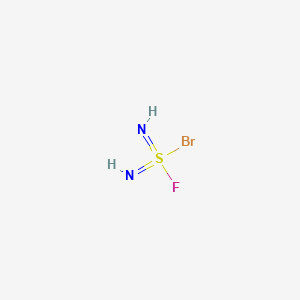

![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
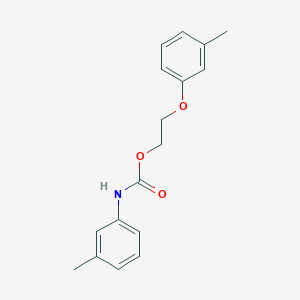

![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
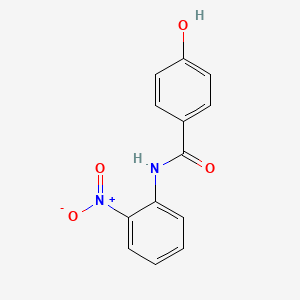

![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
